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Abstract

Emesedastat (also known as UE2343 and Xanamem™) is a potent, selective, and orally
bioavailable small molecule inhibitor of 113-hydroxysteroid dehydrogenase type 1 (113-HSD1).
This enzyme plays a crucial role in the intracellular regulation of glucocorticoids by converting
inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues
such as the brain, liver, and adipose tissue. By inhibiting 113-HSD1, emesedastat reduces the
production of cortisol in these tissues without significantly affecting systemic cortisol levels.
This targeted mechanism of action has positioned emesedastat as a promising therapeutic
candidate for neurological disorders where excess brain cortisol is implicated, most notably
Alzheimer's disease. This technical guide provides a comprehensive overview of the
pharmacological profile of emesedastat, detailing its mechanism of action, in vitro and in vivo
pharmacology, pharmacokinetics, and clinical development.

Introduction

Glucocorticoids are essential steroid hormones that regulate a wide array of physiological
processes, including metabolism, inflammation, and stress responses. While systemic
circulation of glucocorticoids is tightly controlled by the hypothalamic-pituitary-adrenal (HPA)
axis, local tissue concentrations are further modulated by the intracellular enzyme 11[3-
hydroxysteroid dehydrogenase type 1 (113-HSD1). 113-HSD1 catalyzes the conversion of
inactive cortisone to the active glucocorticoid, cortisol.[1][2][3] Overactivity of 113-HSD1,
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particularly in the brain, has been linked to cognitive impairment and the pathophysiology of
Alzheimer's disease.[4] Emesedastat is a brain-penetrant 113-HSD1 inhibitor developed to
mitigate the detrimental effects of excess cortisol in the brain.[1][2]

Mechanism of Action

Emesedastat is a potent and selective inhibitor of the 113-HSD1 enzyme. By blocking the
action of 113-HSD1, emesedastat prevents the intracellular regeneration of cortisol from
cortisone. This leads to a reduction of active glucocorticoid levels within specific tissues
expressing the enzyme, such as the brain and liver. A key feature of this mechanism is the
tissue-specific modulation of cortisol levels without altering systemic circulating cortisol
concentrations, thus avoiding the side effects associated with systemic glucocorticoid
suppression.[1][3]
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Figure 1: Mechanism of action of emesedastat in inhibiting 113-HSD1-mediated cortisol
production.

In Vitro Pharmacology

The in vitro pharmacological properties of emesedastat have been characterized through a
series of assays to determine its potency, selectivity, and metabolic stability.

Enzyme Inhibition

The inhibitory activity of emesedastat against human 113-HSD1 was assessed in a cell-based
assay using HEK293 cells stably expressing the enzyme. The potency of emesedastat is
summarized in the table below.

Parameter Value Reference
IC50 (Human 113-HSD1) 26 nM [1]
Selectivity

Emesedastat has demonstrated a clean off-target profile in a diversity screen against a panel of
29 enzymes and 72 receptors, including the glucocorticoid and mineralocorticoid receptors.[4]
While no significant inhibition was observed for CYP450 isoforms 1A2, 2D6, 2C9, or 3A4 (IC50
>50 uM), moderate inhibition of CYP2C19 (IC50 = 1.7 yM) was noted.[4]

Metabolic Stability

The metabolic stability of emesedastat was evaluated in liver microsomes from different

species.
Species Stability Reference
Human Liver Microsomes High [1]
Rat Liver Microsomes Moderate [1]
Dog Liver Microsomes Moderate [1]
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Plasma Protein Binding

The extent of plasma protein binding was determined for emesedastat across different species.

Species Protein Binding (%) Reference
Human >99% [1]
Rat >99% [1]
Dog >99% [1]

Experimental Protocols
11B-HSD1 Inhibition Assay
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113-HSD1 Inhibition Assay Workflow
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human 113-HSD1

!

Add emesedastat (UE2343)
at various concentrations

(Add cortisone (substrate))

(Incubate at 37°C)

Measure cortisol production
(e.g., by LC-MS/MS)

Calculate IC50

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Liver

Emesedastat

11B-HSD1

:Leads to compensatory
: increase in ACTH

Hypothalamic-Pituitary-Adrenal (HPA) Axis

(Hypothalamus
(CRH)
Pituitary Gland
& (ACTH) - (Negative Feedback)
Adrenal Gland - (Negative Feedback)

Systemic Cortisol

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b10830890?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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